molecular formula C10H17NO B12930872 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde

1-(Cyclopropylmethyl)piperidine-2-carbaldehyde

Cat. No.: B12930872
M. Wt: 167.25 g/mol
InChI Key: SLZVUDSZUROODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)piperidine-2-carbaldehyde is a chemical building block of interest in pharmaceutical and medicinal chemistry research. The compound features a piperidine scaffold, a common motif in bioactive molecules, substituted with a cyclopropylmethyl group and an aldehyde functionality. The aldehyde group is a versatile synthetic handle, allowing researchers to conduct various transformations, such as forming Schiff bases or serving as an intermediate in the synthesis of more complex target molecules . Piperidine and its derivatives are frequently explored in drug discovery for their potential to interact with biological targets. Specifically, compounds with a cyclopropylmethyl substitution on a nitrogen-containing heterocycle have been investigated for their activity towards opioid and nociceptin receptors, which are relevant in the study of pain, substance abuse, and anxiety . As such, this reagent may be used in the synthesis and development of novel receptor modulators. Researchers can utilize this compound as a key intermediate in multi-step synthetic routes. Handle with care and refer to the Safety Data Sheet for proper handling and storage information. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(cyclopropylmethyl)piperidine-2-carbaldehyde

InChI

InChI=1S/C10H17NO/c12-8-10-3-1-2-6-11(10)7-9-4-5-9/h8-10H,1-7H2

InChI Key

SLZVUDSZUROODT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C=O)CC2CC2

Origin of Product

United States

Preparation Methods

Reductive Amination and Cyclopropylmethylation

One common method involves reductive amination of a 2-piperidinecarboxaldehyde precursor with cyclopropylmethylamine, followed by reduction to stabilize the intermediate amine. This method uses sodium borohydride (NaBH4) as the reducing agent in the presence of metal catalysts or salts to facilitate the reaction.

Example Procedure:

  • React cyclopropylmethylamine (4.51 mmol) with a suitable piperidine aldehyde precursor.
  • Add Fe powder (3.00 mmol) and calcium chloride (1.00 mmol) as catalysts.
  • Reduce with NaBH4 (8.21 mmol) under controlled conditions.
  • Isolate the product as a yellow oil with high yield (~95%).

Analytical Data:

Parameter Value
Yield 95%
LC-MS (m/z) 207 [M+H]+
1H NMR (DMSO-d6) δ 8.20–8.15 (m, 2H), 7.64–7.60 (m, 2H), 3.84 (s, 2H), 2.37 (d, J=6.7 Hz, 2H), 0.93–0.84 (m, 1H), 0.41–0.37 (m, 2H), 0.10–0.06 (m, 2H)

This method is efficient and provides a straightforward route to the target aldehyde with minimal side reactions.

Multi-Step Synthesis via Protected Intermediates

In some synthetic routes, the piperidine nitrogen is first protected (e.g., with tert-butyl carbamate groups), and the aldehyde is introduced via formylation or oxidation steps on the protected intermediate. After the aldehyde installation, deprotection yields the free this compound.

This strategy allows for:

  • Enhanced control over regioselectivity.
  • Improved yields by minimizing side reactions.
  • Flexibility to introduce additional substituents if needed.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Reductive amination with NaBH4 Cyclopropylmethylamine, Fe powder, CaCl2 ~95 High yield, straightforward Requires metal catalysts
Selective oxidation Mild oxidants, protected intermediates Variable Regioselective aldehyde formation Requires careful condition control
Multi-step with protecting groups Boc protection, formylation, deprotection Moderate High regioselectivity More steps, longer synthesis time

Research Findings and Notes

  • The cyclopropylmethyl substituent imparts unique chemical properties, influencing the reactivity and biological activity of the compound.
  • The aldehyde functional group at the 2-position is critical for further functionalization and potential biological interactions.
  • Studies indicate that derivatives of piperidine with similar substitution patterns have significant pharmacological relevance, especially in neurological applications.
  • Analytical characterization (LC-MS, NMR) confirms the structure and purity of the synthesized compound, with typical retention times and spectral data consistent with the expected molecular structure.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde has been explored in various studies focusing on the development of novel pharmacologically active compounds. One notable study synthesized derivatives based on this compound to investigate their antibacterial properties. The results indicated that compounds incorporating the cyclopropylmethyl piperidine moiety exhibited significant antibacterial activity against strains such as Streptococcus pneumoniae and Streptococcus pyogenes .

Table 1: Synthesis Overview

CompoundMethodologyBiological Activity
This compoundPalladium-catalyzed cross-couplingStrong antibacterial against specific strains

Biological Activities

Research has demonstrated that this compound and its derivatives can act as positive allosteric modulators of certain receptors, notably the metabotropic glutamate 5 receptor. This modulation is relevant for developing treatments for neuropsychiatric disorders, including schizophrenia . In vivo studies have shown that some derivatives can reverse amphetamine-induced hyperlocomotion in animal models, indicating potential antipsychotic effects without significant motor impairments .

Therapeutic Potential

The therapeutic implications of this compound extend to several areas:

  • Antibacterial Agents : Its derivatives have been evaluated for their effectiveness against resistant bacterial strains, highlighting their potential in treating infections caused by antibiotic-resistant pathogens.
  • Neuropharmacology : The modulation of glutamate receptors suggests applications in treating conditions like schizophrenia and other cognitive disorders.
  • Pain Management : Some studies are exploring its derivatives as analgesics due to their interaction with pain pathways in the nervous system.

Case Studies

Several case studies have documented the efficacy of compounds derived from this compound:

  • Case Study on Antibacterial Activity : A series of synthesized derivatives were tested against Sarcina lutea and other Gram-positive bacteria, showing varying degrees of potency. The most effective derivatives demonstrated half-maximal inhibitory concentrations (IC50) significantly lower than standard antibiotics .
  • Neuropharmacological Assessment : In a preclinical trial, a derivative was administered to rats to assess its effects on behavior indicative of psychosis. Results indicated that the compound could mitigate hyperlocomotion induced by stimulant drugs, suggesting a role in managing psychotic symptoms .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Ring Size and Substituent Effects

  • Target vs. Pyrrolidine Derivative : The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to the pyrrolidine (5-membered) analog. Additionally, the nitromethylene group in the pyrrolidine derivative is a strong electron-withdrawing moiety, contrasting with the aldehyde’s moderate electrophilicity.

Functional Group Reactivity

  • Target vs. Azepan-Pyridinyl Derivative : Both compounds feature a piperidine core with an aldehyde group. However, the azepan-pyridinyl substituent in the latter introduces a larger, more rigid structure, likely reducing solubility and increasing steric hindrance. The azepan (7-membered ring) may also lower ring strain compared to the cyclopropyl group.

Steric and Lipophilic Considerations

  • Target vs. Cyclohexylmethyl Derivative : The cyclohexylmethyl substituent in the latter compound is bulkier than the cyclopropylmethyl group, significantly increasing molecular weight (355.32 vs. ~169.25) and reducing polarity (PSA = 3.24 vs. ~20). This suggests lower aqueous solubility and higher lipophilicity, which could impact bioavailability in biological systems.

Toxicity and Handling

  • The azepan-pyridinyl derivative is classified as acutely toxic and a skin/eye irritant, necessitating stringent safety protocols (e.g., ventilation, protective equipment).

Biological Activity

1-(Cyclopropylmethyl)piperidine-2-carbaldehyde is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

  • IUPAC Name: this compound
  • CAS Number: [not specified]
  • Molecular Formula: C10H15N
  • Molecular Weight: 149.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound is believed to exert its effects through the following mechanisms:

  • Enzyme Interaction: It may act as an inhibitor or modulator of specific enzymes, influencing biochemical pathways.
  • Receptor Binding: The compound could bind to neurotransmitter receptors, potentially affecting synaptic transmission and neurochemical balance.
  • Signal Transduction Modulation: It may alter cellular signaling pathways, leading to various physiological responses.

Antiviral and Anticancer Potential

Research indicates that compounds with structural similarities to this compound often exhibit antiviral and anticancer properties. For instance, studies have shown that similar piperidine derivatives can inhibit the proliferation of cancer cells and possess antiviral activities against specific viruses.

Neuroprotective Effects

Given its potential interaction with neurotransmitter systems, this compound may also demonstrate neuroprotective effects. Research on related piperidine compounds suggests they can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
This compoundPotential antiviral and anticancer effects
DonepezilCholinesterase inhibitor, cognitive enhancer
Other Piperidine DerivativesAntioxidant and anti-inflammatory properties

Study on Anticancer Activity

A study investigating the anticancer properties of piperidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the modulation of signaling pathways involved in cell survival .

Neuroprotective Research

In another study focusing on neuroprotection, a related compound demonstrated the ability to reduce reactive oxygen species (ROS) levels in neuronal cultures, suggesting that this compound could similarly protect against oxidative damage .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(cyclopropylmethyl)piperidine-2-carbaldehyde, and what are the critical intermediates?

  • Methodological Answer : The compound can be synthesized via multi-step pathways involving cyclopropylmethylation and carbaldehyde formation. A key intermediate is 1-(cyclopropylmethyl)piperazine , prepared by reacting tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and purification . Subsequent reductive amination or oxidation steps may introduce the carbaldehyde group. Reaction conditions such as solvent choice (e.g., DCM or IPA), reducing agents (e.g., NaHB(OAc)₃), and temperature (e.g., 40°C under hydrogen pressure) significantly influence yield and purity .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation. For example, ¹H NMR analysis of related intermediates (e.g., 1-(cyclopropylmethyl)piperazine derivatives) reveals characteristic signals for the cyclopropylmethyl group (δ 0.10–0.50 ppm) and piperazine/piperidine protons (δ 1.10–3.50 ppm). High-resolution mass spectrometry (HRMS) or electrospray ionization (ESI-MS) can confirm molecular weight . Purity should be assessed via HPLC or GC-MS, especially if the compound is used in downstream biological assays.

Advanced Research Questions

Q. How can stereoselectivity be controlled during the synthesis of this compound derivatives?

  • Methodological Answer : Stereochemical outcomes depend on reaction conditions and catalysts. For example, in the synthesis of cyclohexylamine derivatives, stereoisomers (e.g., (1R,4R) vs. (1S,4S)) were separated using column chromatography after reductive amination. The use of chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) could further enhance stereocontrol . Computational modeling (e.g., DFT calculations) may predict steric and electronic influences on stereoselectivity.

Q. What strategies resolve contradictions in spectroscopic data for cyclopropylmethyl-containing compounds?

  • Methodological Answer : Signal overlap in NMR spectra (e.g., cyclopropyl protons) can be addressed using 2D techniques (COSY, HSQC) or variable-temperature NMR. For example, in related piperazine derivatives, coupling constants (J = 6.6 Hz) and integration ratios help distinguish axial/equatorial protons . Conflicting mass spectrometry data (e.g., isotopic patterns) may require recalibration or alternative ionization methods (e.g., MALDI-TOF).

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer : Scalability requires optimizing solvent volume, stoichiometry, and catalyst loading. For instance, in the synthesis of 1-(cyclopropylmethyl)piperazine, reducing TFA volume while maintaining reaction time improved yield (92% reported) . Continuous-flow reactors or microwave-assisted synthesis may enhance efficiency. Kinetic studies (e.g., monitoring via in-situ IR) can identify rate-limiting steps.

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Although specific safety data for this compound are limited, analogs with cyclopropylmethyl groups (e.g., cloniprazepam) highlight hazards such as acute toxicity and skin irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Neutralize acidic/basic waste streams (e.g., TFA-containing reactions) before disposal . Emergency measures for spills include adsorption with inert materials (e.g., sand) and containment in sealed containers .

Data Interpretation and Validation

Q. How can computational tools aid in predicting the reactivity of this compound?

  • Methodological Answer : Molecular docking or molecular dynamics simulations can model interactions with biological targets (e.g., enzymes). Software like Gaussian or Schrödinger Suite can calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For spectral validation, tools like ACD/Labs or MestReNova simulate NMR spectra based on proposed structures .

Experimental Design

Q. What are the best practices for designing a stability study of this compound under varying conditions?

  • Methodological Answer :

  • Storage Stability : Test under accelerated conditions (e.g., 40°C/75% RH) for 1–3 months. Monitor degradation via HPLC and track byproducts.
  • Solution Stability : Assess pH dependence (e.g., 1–12) and solvent effects (aqueous vs. organic).
  • Light Sensitivity : Expose to UV/visible light and compare with dark controls.
  • Documentation : Use ICH guidelines (Q1A–Q1E) for protocol standardization .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations when using derivatives of this compound in biological studies?

  • Methodological Answer : Follow institutional review board (IRB) protocols for in vitro/in vivo studies. Disclose potential dual-use risks (e.g., psychoactive derivatives) in publications. Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions . Cite primary literature to avoid reliance on non-peer-reviewed sources (e.g., commercial databases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.